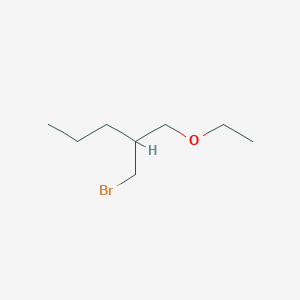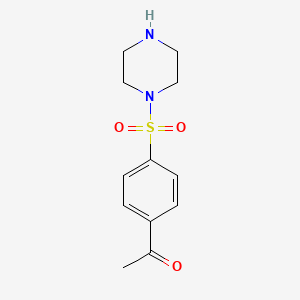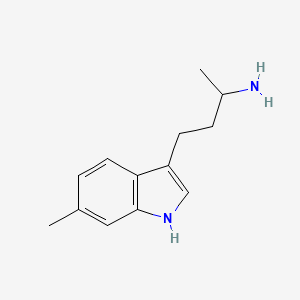
4-(6-Methyl-1H-indol-3-yl)butan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-Methyl-1H-indol-3-yl)butan-2-amine is a compound that belongs to the class of indole derivatives Indoles are significant heterocyclic systems found in many natural products and drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The resulting indole can then be functionalized to introduce the butan-2-amine chain through various alkylation reactions.
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product. Additionally, continuous flow reactors may be employed to enhance the reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-(6-Methyl-1H-indol-3-yl)butan-2-amine undergoes several types of chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitro compounds are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
4-(6-Methyl-1H-indol-3-yl)butan-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Indole derivatives are studied for their role in cell signaling and as potential therapeutic agents.
Medicine: This compound is investigated for its potential use in drug development, particularly for its anticancer and antimicrobial properties.
Industry: Indole derivatives are used in the production of dyes, fragrances, and agrochemicals
Mechanism of Action
The mechanism of action of 4-(6-Methyl-1H-indol-3-yl)butan-2-amine involves its interaction with various molecular targets and pathways. The indole ring can bind to specific receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects . Additionally, the compound can interact with neurotransmitter receptors, influencing neurological functions .
Comparison with Similar Compounds
Similar Compounds
4-(1H-Indol-3-yl)butan-2-one: This compound has a similar structure but with a ketone group instead of an amine.
1H-Indole-3-ethanamine: Another indole derivative with an ethanamine chain instead of butan-2-amine
Uniqueness
4-(6-Methyl-1H-indol-3-yl)butan-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H18N2 |
|---|---|
Molecular Weight |
202.30 g/mol |
IUPAC Name |
4-(6-methyl-1H-indol-3-yl)butan-2-amine |
InChI |
InChI=1S/C13H18N2/c1-9-3-6-12-11(5-4-10(2)14)8-15-13(12)7-9/h3,6-8,10,15H,4-5,14H2,1-2H3 |
InChI Key |
XNCUFFVMPRTJRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CN2)CCC(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Phenyl N-{[3-(pyrrolidin-3-yl)-1H-1,2,4-triazol-5-yl]methyl}carbamate](/img/structure/B13211396.png)
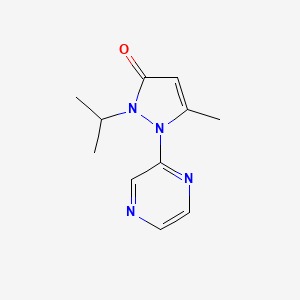
![Methyl 7-methyl-6-oxa-2-azaspiro[3.4]octane-1-carboxylate](/img/structure/B13211406.png)
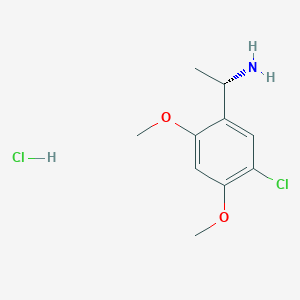

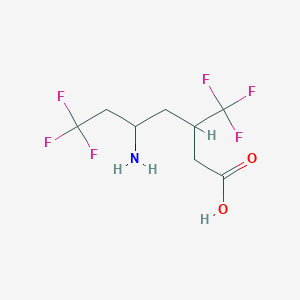
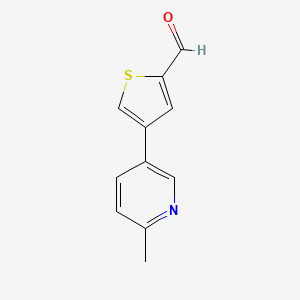
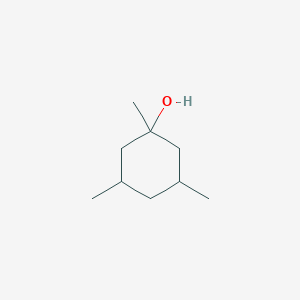
![2-Methyl-3-[1-(3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13211440.png)
![2-{3-Methyl-5-[2-(trifluoromethyl)phenyl]furan-2-yl}acetic acid](/img/structure/B13211447.png)
![Methyl 5-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13211452.png)
